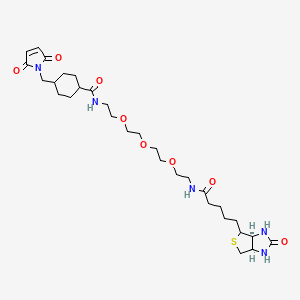
Mal-Cyclohexyl-PEG3-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-Cyclohexyl-PEG3-Biotin is a compound that serves as a polyethylene glycol (PEG) linker containing a maleimide moiety and a biotin group. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage, while the biotin group allows for biotinylation, which can react with amine molecules in the presence of activators such as EDC or HATU . The PEG moiety increases the solubility of biotin-PEG conjugates, making this compound highly useful in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-Cyclohexyl-PEG3-Biotin is synthesized through a series of chemical reactions that involve the attachment of a maleimide group to a PEG chain, followed by the conjugation of biotin. The maleimide group is introduced through a reaction with cyclohexylamine, and the biotin is attached using standard biotinylation techniques involving activators like EDC or HATU .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, but GMP-grade production is also available upon request .
Análisis De Reacciones Químicas
Types of Reactions
Mal-Cyclohexyl-PEG3-Biotin undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with sulfhydryl groups to form a stable thioether linkage.
Biotinylation Reactions: The biotin group reacts with amine molecules in the presence of activators like EDC or HATU.
Common Reagents and Conditions
Sulfhydryl Groups: React with the maleimide group at a pH between 6.5 and 7.5 to form a stable thioether bond.
Amine Molecules: React with the biotin group in the presence of activators such as EDC or HATU.
Major Products Formed
The major products formed from these reactions are biotinylated proteins or peptides, which are used in various biochemical assays and applications .
Aplicaciones Científicas De Investigación
Mal-Cyclohexyl-PEG3-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various assays.
Biology: Employed in the biotinylation of proteins and peptides for detection and purification purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic kits and biosensors.
Mecanismo De Acción
The mechanism of action of Mal-Cyclohexyl-PEG3-Biotin involves the specific reaction of the maleimide group with sulfhydryl groups to form a stable thioether linkage. This reaction occurs at a pH between 6.5 and 7.5. The biotin group can then react with amine molecules in the presence of activators like EDC or HATU, allowing for the biotinylation of proteins and peptides . The PEG moiety increases the solubility and stability of the biotinylated compounds .
Comparación Con Compuestos Similares
Similar Compounds
Amine-PEG3-Biotin: Contains a PEG spacer arm and a terminal primary amine for conjugation via EDC and other crosslinker methods.
Amine-PEG2-Biotin: Similar to Amine-PEG3-Biotin but with a shorter PEG spacer arm.
Uniqueness
Mal-Cyclohexyl-PEG3-Biotin is unique due to its maleimide moiety, which allows for specific and stable conjugation with sulfhydryl groups. This specificity and stability make it highly valuable in applications requiring precise biotinylation and increased solubility of biotin-PEG conjugates .
Propiedades
Fórmula molecular |
C30H47N5O8S |
|---|---|
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H47N5O8S/c36-25(4-2-1-3-24-28-23(20-44-24)33-30(40)34-28)31-11-13-41-15-17-43-18-16-42-14-12-32-29(39)22-7-5-21(6-8-22)19-35-26(37)9-10-27(35)38/h9-10,21-24,28H,1-8,11-20H2,(H,31,36)(H,32,39)(H2,33,34,40)/t21?,22?,23-,24?,28-/m0/s1 |
Clave InChI |
YVEORNHVGGJXOZ-QIEFCTSUSA-N |
SMILES isomérico |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canónico |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


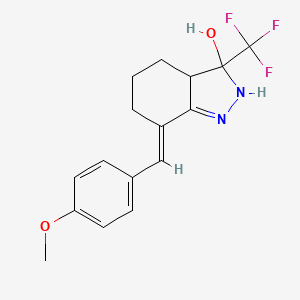
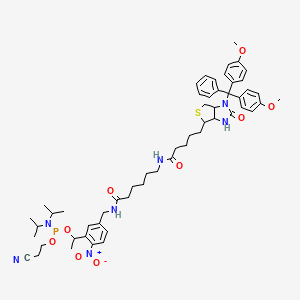
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
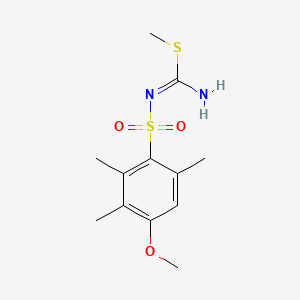
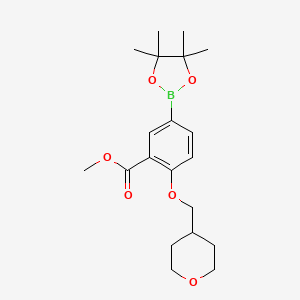
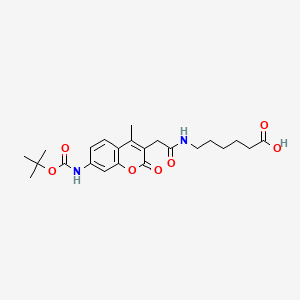
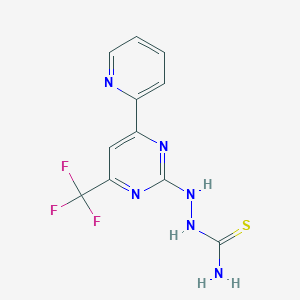
![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
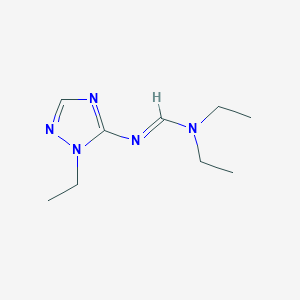

![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
